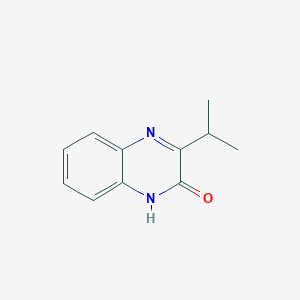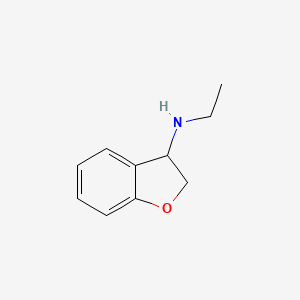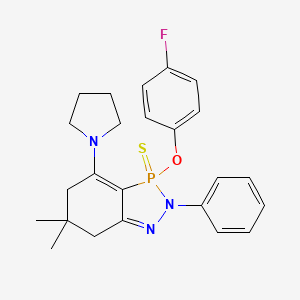
2(1H)-Quinoxalinone, 3-(1-methylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Quinoxalinone, 3-(1-methylethyl)- is a heterocyclic compound that has been extensively studied due to its potential applications in various fields of science. This compound has been found to exhibit a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. In
Aplicaciones Científicas De Investigación
2(1H)-Quinoxalinone, 3-(1-methylethyl)- has been extensively studied for its potential applications in various fields of science. In the field of medicinal chemistry, this compound has been found to exhibit antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. It has also been found to possess antimicrobial activity against various bacterial and fungal strains, making it a promising candidate for the development of new antibiotics. In addition, 2(1H)-Quinoxalinone, 3-(1-methylethyl)- has been found to exhibit anti-inflammatory properties, which could potentially be useful in the treatment of inflammatory diseases such as arthritis.
Mecanismo De Acción
The mechanism of action of 2(1H)-Quinoxalinone, 3-(1-methylethyl)- is not yet fully understood. However, studies have suggested that this compound may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that the antimicrobial activity of 2(1H)-Quinoxalinone, 3-(1-methylethyl)- may be due to its ability to disrupt bacterial and fungal cell membranes.
Biochemical and Physiological Effects
Studies have shown that 2(1H)-Quinoxalinone, 3-(1-methylethyl)- can exhibit various biochemical and physiological effects. For example, this compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been found to exhibit anti-inflammatory properties, which could potentially be useful in the treatment of inflammatory diseases. Additionally, 2(1H)-Quinoxalinone, 3-(1-methylethyl)- has been found to exhibit antioxidant activity, which could potentially be useful in the prevention of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2(1H)-Quinoxalinone, 3-(1-methylethyl)- in lab experiments is its wide range of biological activities, which makes it a promising candidate for various applications. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers. However, one limitation of using this compound in lab experiments is its potential toxicity, which could limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 2(1H)-Quinoxalinone, 3-(1-methylethyl)-. One direction is to further investigate its mechanism of action, particularly with regard to its antitumor and antimicrobial activities. Another direction is to explore its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies could be conducted to investigate the potential side effects and toxicity of this compound, which could help to determine its safety for use in various applications.
Métodos De Síntesis
The synthesis of 2(1H)-Quinoxalinone, 3-(1-methylethyl)- can be achieved through various methods. One common method involves the condensation of 2-nitroaniline and acetone in the presence of a catalyst, followed by reduction of the resulting nitroso compound with zinc and hydrochloric acid. Another method involves the reaction of 2-chloroaniline and isobutyraldehyde in the presence of a base to yield the desired compound.
Propiedades
IUPAC Name |
3-propan-2-yl-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7(2)10-11(14)13-9-6-4-3-5-8(9)12-10/h3-7H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFPSKVBKAPBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2(1H)-Quinoxalinone, 3-(1-methylethyl)- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-Methylfuran-3-carbonyl)amino]butanoic acid](/img/structure/B7542273.png)

![4-(2-methoxyacetyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542292.png)
![4-(2-cyano-3-fluorophenyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542298.png)
![5-(cyclopropanecarbonylamino)-N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3-methylthiophene-2-carboxamide](/img/structure/B7542305.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide](/img/structure/B7542310.png)
![N-[(3-methyl-1,2-oxazol-5-yl)methyl]-4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carboxamide](/img/structure/B7542314.png)
![4-(furan-2-carbonyl)-N-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7542321.png)
![N-[2-(2-bromophenyl)ethyl]azetidine-1-carboxamide](/img/structure/B7542328.png)
![N-[1-(1-butanoylpyrrolidine-2-carbonyl)piperidin-4-yl]-5-methylthiophene-2-carboxamide](/img/structure/B7542344.png)
![1-(Cyclopropylmethyl)-3-[(4-ethoxy-3,5-dimethoxyphenyl)methyl]-1-methylurea](/img/structure/B7542350.png)
![N-[1-(2-methoxyphenyl)piperidin-4-yl]-2-(1,2,4-triazol-1-yl)pyridine-4-carboxamide](/img/structure/B7542370.png)
![1-[(3-Methyl-1,2-oxazol-5-yl)methyl]-3-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]urea](/img/structure/B7542372.png)